molecular formula C31H34N2O3 B11057830 2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

Cat. No.: B11057830
M. Wt: 482.6 g/mol
InChI Key: JVOVXAZRZDOUNA-QVAGMWBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydrazinylidene group, a hydroxyl group, and a cyclohexane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of diphenylmethanone with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Cyclohexane Ring Formation: The hydrazone intermediate is then reacted with a suitable cyclohexanone derivative under basic conditions to form the cyclohexane ring structure.

    Esterification: The final step involves the esterification of the cyclohexane derivative with 2-methylpropyl alcohol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The hydrazinylidene group can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its hydrazinylidene group may allow it to form stable complexes with metal ions, which could be useful in bioinorganic chemistry.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-value products.

Mechanism of Action

The mechanism by which 2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The hydrazinylidene group could form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl (2E)-2-[(phenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
  • 2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methylcyclohexanecarboxylate

Uniqueness

The uniqueness of 2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate lies in its combination of functional groups and structural features. The presence of both a hydrazinylidene group and a hydroxyl group on a cyclohexane ring, along with the phenyl substituents, provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C31H34N2O3

Molecular Weight

482.6 g/mol

IUPAC Name

2-methylpropyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C31H34N2O3/c1-22(2)21-36-30(34)28-26(23-13-7-4-8-14-23)19-31(3,35)20-27(28)32-33-29(24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,22,26,28,35H,19-21H2,1-3H3/b32-27+

InChI Key

JVOVXAZRZDOUNA-QVAGMWBUSA-N

Isomeric SMILES

CC(C)COC(=O)C\1C(CC(C/C1=N\N=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4

Canonical SMILES

CC(C)COC(=O)C1C(CC(CC1=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.